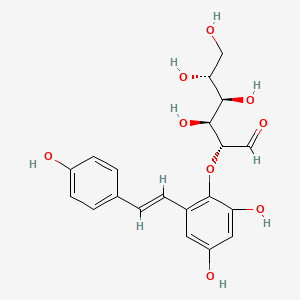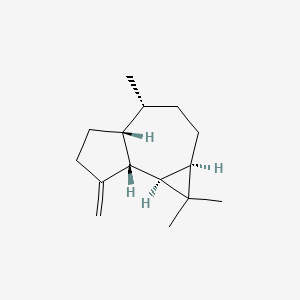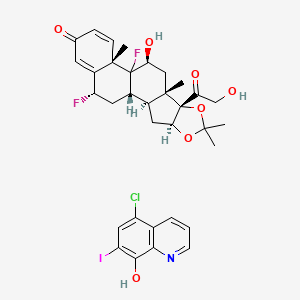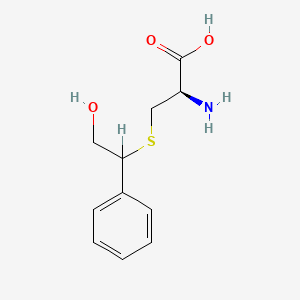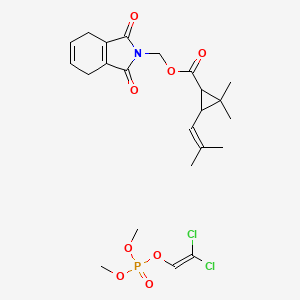
ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione involves several synthetic routes. One common method includes the reaction of specific organic precursors under controlled conditions to yield the desired compound. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and mechanisms of action make it a valuable tool for researchers. Ongoing studies continue to explore its potential and expand its applications.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione |
InChI |
InChI=1S/C6H8O2.C4H2O3.C2H4/c1-3-5-6(7)8-4-2;5-3-1-2-4(6)7-3;1-2/h3-5H,2H2,1H3;1-2H;1-2H2/b5-3+;; |
InChI Key |
XOYZXBWFPQSUTG-RQCPZROWSA-N |
Isomeric SMILES |
C/C=C/C(=O)OC=C.C=C.C1=CC(=O)OC1=O |
Canonical SMILES |
CC=CC(=O)OC=C.C=C.C1=CC(=O)OC1=O |
Synonyms |
maletamer malethame |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


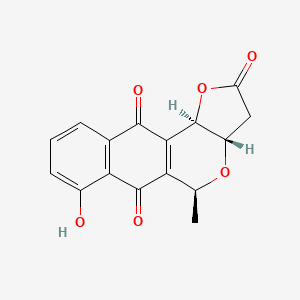

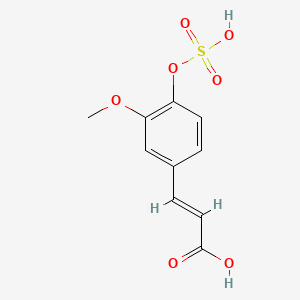
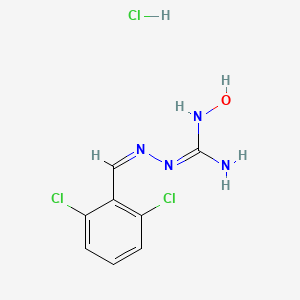


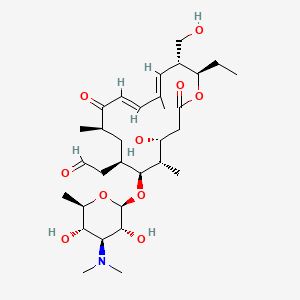
![(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1235344.png)
